
Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, an iodine atom attached to the pyrazole ring, and a cyclobutane carboxylate moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazines and 1,3-diketones or their equivalents.
Formation of the Cyclobutane Carboxylate Moiety: The cyclobutane ring can be constructed through a [2+2] cycloaddition reaction of alkenes or by other cyclization methods.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The cyclobutane ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid: Similar structure but lacks the ethyl ester group.
4-Iodo-1-methyl-1H-pyrazole: Contains a methyl group instead of the cyclobutane carboxylate moiety.
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a piperidine ring instead of the cyclobutane ring.
Uniqueness
Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate is unique due to the combination of the ethyl ester group, the iodine atom, and the cyclobutane carboxylate moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C10H13IN2O2 |
|---|---|
Poids moléculaire |
320.13 g/mol |
Nom IUPAC |
ethyl 1-(4-iodopyrazol-1-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H13IN2O2/c1-2-15-9(14)10(4-3-5-10)13-7-8(11)6-12-13/h6-7H,2-5H2,1H3 |
Clé InChI |
IBWFKGDYNFZVCV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC1)N2C=C(C=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B12991605.png)

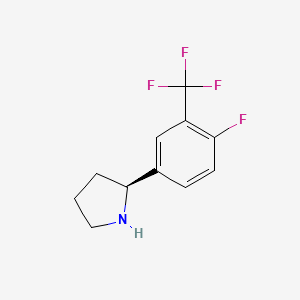
![tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12991629.png)
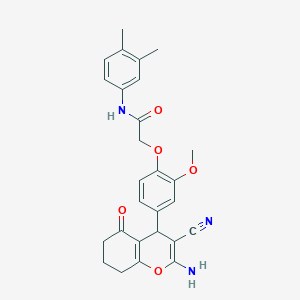
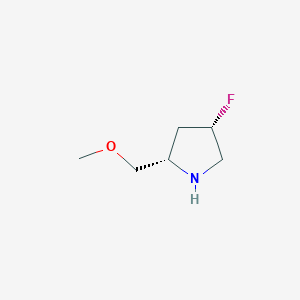


![Benzyl 4-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12991650.png)
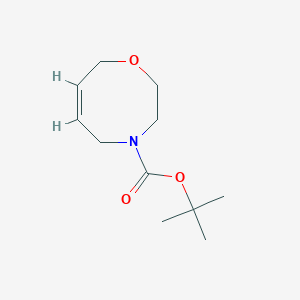
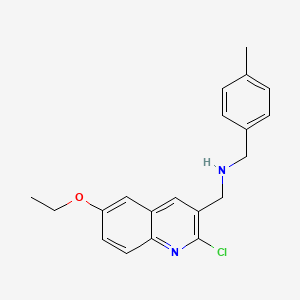

![2',2'-Difluoro-3'-isopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B12991681.png)
![(1R,5S,6R)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12991687.png)
